molecular formula C18H25NO5 B3099551 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354484-54-0

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099551
CAS No.: 1354484-54-0
M. Wt: 335.4 g/mol
InChI Key: TWXSIXCMECBNHX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Hydrogenations : The compound has been used in asymmetric hydrogenations, particularly of (Z)-2-acetamidoacrylic acid derivatives. This application is significant in the field of organic synthesis, as it demonstrates the compound's utility in facilitating specific and controlled chemical reactions (Takahashi & Achiwa, 1989).

  • Synthesis of Enantiopure Di(Tert‐Butyl) Derivatives : It has been used in the synthesis of enantiopure di(tert‐butyl) derivatives. These derivatives are valuable in the preparation of 4‐Hydroxypipecolate derivatives, which are important in medicinal chemistry and drug development (Chaloin et al., 2008).

  • Development of Polyamides : In material science, derivatives of this compound have been utilized in the synthesis of polyamides. These polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, exhibit high thermal stability and solubility in polar solvents, making them potentially useful for various industrial applications (Hsiao, Yang & Chen, 2000).

  • Catalysis in Asymmetric Syntheses : The compound has been instrumental in the asymmetric syntheses of various acids and their derivatives. This illustrates its role as a catalyst in producing optically pure chemical compounds, which is crucial in the pharmaceutical industry (Xue et al., 2002).

  • Synthesis of Phosphinates : It has been used in the synthesis of new phosphinates and diphosphinates. These compounds are promising as complexones and antioxidants, showing the compound’s utility in the creation of new chemically active agents (Prishchenko et al., 2008).

  • Deprotection Studies : Studies have been conducted on the selective removal of the tert-butoxycarbonyl group, a common protecting group in peptide synthesis. This research is crucial for the development of more efficient methods in peptide chemistry (Bodanszky & Bodanszky, 2009).

  • Asymmetric Hydrogenation Catalysis : The compound has been used in catalysis for asymmetric hydrogenation of itaconic acid derivatives. This application is significant for the synthesis of key intermediates in medicinal chemistry, such as renin inhibitors (Inoguchi, Morimoto & Achiwa, 1989).

  • Tert-Butyloxycarbonylation Reagent : It has been utilized as a tert-butyloxycarbonylation reagent for acidic substrates. This application is important in the field of organic synthesis for protecting groups in peptide and protein chemistry (Saito, Ouchi & Takahata, 2006).

Properties

IUPAC Name

(2S,4S)-4-(2,3-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-11-7-6-8-15(12(11)2)23-13-9-14(16(20)21)19(10-13)17(22)24-18(3,4)5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXSIXCMECBNHX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.